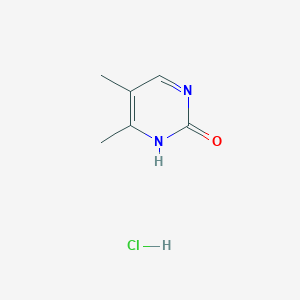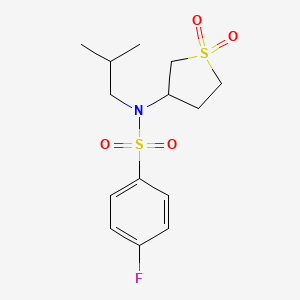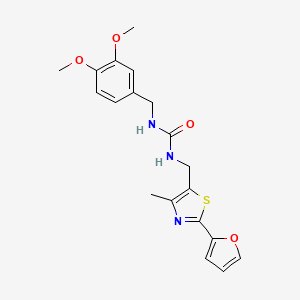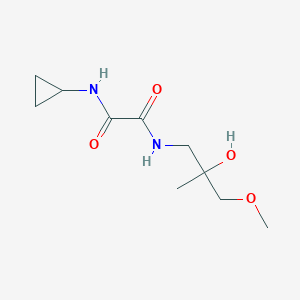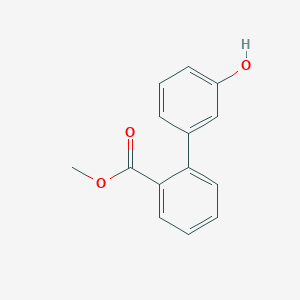
Benzoate de méthyle 2-(3-hydroxyphényl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-hydroxyphenyl)benzoate is an organic compound with the molecular formula C14H12O3 It is a derivative of benzoic acid and contains a methyl ester group and a hydroxyphenyl group
Applications De Recherche Scientifique
Methyl 2-(3-hydroxyphenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives with potential biological activity.
Biology: Investigated for its potential as a bioactive compound. It may exhibit antimicrobial, anti-inflammatory, or antioxidant properties.
Medicine: Explored for its potential therapeutic effects. Derivatives of this compound may be studied for their efficacy in treating certain diseases or conditions.
Industry: Utilized in the production of specialty chemicals and materials. It may be used as a precursor for the synthesis of polymers, dyes, or pharmaceuticals.
Mécanisme D'action
Target of Action
It’s known that phenolic compounds, which this molecule is a part of, have a wide range of targets due to their antioxidant, anti-inflammatory, and antimicrobial properties .
Mode of Action
Phenolic compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . They can also act as antioxidants, neutralizing harmful free radicals, or as enzyme inhibitors, disrupting the function of specific enzymes .
Biochemical Pathways
Phenolic compounds like Methyl 2-(3-hydroxyphenyl)benzoate are synthesized in plants through the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide variety of secondary metabolites, including flavonoids, tannins, and lignans . The exact downstream effects of these pathways can vary greatly depending on the specific compound and its targets.
Pharmacokinetics
A study on a similar compound, methyl 3,4-dihydroxybenzoate, showed fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It was also found to permeate the blood-brain barrier and rapidly distribute to all organs . These properties may be similar for Methyl 2-(3-hydroxyphenyl)benzoate, but further studies are needed to confirm this.
Result of Action
Phenolic compounds in general are known for their antioxidant, anti-inflammatory, and antimicrobial effects . They can neutralize harmful free radicals, reduce inflammation, and inhibit the growth of microbes .
Action Environment
The action, efficacy, and stability of Methyl 2-(3-hydroxyphenyl)benzoate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other compounds can influence its action, either through synergistic effects or by competing for the same targets
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(3-hydroxyphenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(3-hydroxyphenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct methylation of 2-(3-hydroxyphenyl)benzoic acid using methyl iodide and a base such as potassium carbonate. This reaction is usually performed in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of methyl 2-(3-hydroxyphenyl)benzoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-hydroxyphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloride, followed by reaction with nucleophiles.
Major Products Formed
Oxidation: Formation of 2-(3-formylphenyl)benzoate or 2-(3-oxophenyl)benzoate.
Reduction: Formation of 2-(3-hydroxyphenyl)benzyl alcohol.
Substitution: Formation of 2-(3-chlorophenyl)benzoate or 2-(3-aminophenyl)benzoate.
Comparaison Avec Des Composés Similaires
Methyl 2-(3-hydroxyphenyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(3-hydroxyphenyl)benzoate: Similar structure but with the hydroxy group at a different position on the benzene ring. This positional isomer may exhibit different chemical and biological properties.
Methyl 2-(4-hydroxyphenyl)benzoate: Another positional isomer with the hydroxy group in the para position relative to the ester group. This compound may have different reactivity and applications.
Methyl 2-(3-methoxyphenyl)benzoate: Contains a methoxy group instead of a hydroxy group. The presence of the methoxy group can influence the compound’s reactivity and biological activity.
The uniqueness of methyl 2-(3-hydroxyphenyl)benzoate lies in its specific substitution pattern, which can affect its chemical behavior and potential applications. The hydroxy group in the meta position relative to the ester group provides distinct reactivity compared to other isomers.
Propriétés
IUPAC Name |
methyl 2-(3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)13-8-3-2-7-12(13)10-5-4-6-11(15)9-10/h2-9,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAIWPOTPHTNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,6-dimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2523245.png)
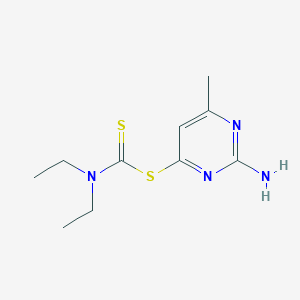
![1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole](/img/structure/B2523249.png)

![(Z)-ethyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2523252.png)
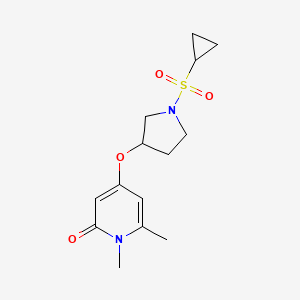
![N-(4-acetylphenyl)-2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2523258.png)
![1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride](/img/structure/B2523260.png)
![2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2523261.png)
![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2523263.png)
